
(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis methodologies for compounds similar to "(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide" often involve green chemistry approaches, such as microwave-assisted synthesis, and may utilize marine and terrestrial fungi for enantioselective reactions. For example, the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using microwave radiation and fungal strains for ene-reduction has been documented, highlighting the innovative approaches in organic synthesis (Jimenez et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing furan and acrylamide units has been extensively studied, including their crystallographic analysis. X-ray diffraction data of related compounds provide insights into their crystalline structures and the spatial arrangement of molecules, which are crucial for understanding their chemical behavior and reactivity (Sandoval et al., 2012).
Chemical Reactions and Properties
Compounds like "(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide" participate in various chemical reactions, including C-H bond activation/borylation reactions catalyzed by metal complexes. Such reactions are pivotal for functionalizing molecules and creating new bonds, significantly expanding the utility of furan-containing compounds in organic synthesis (Hatanaka et al., 2010).
Scientific Research Applications
1. Green Chemistry Synthesis and Fungal Biotransformation
A study reported the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a closely related compound, using microwave radiation and fungal strains like Penicillium citrinum and Aspergillus sydowii. This process led to the enantioselective production of a compound with a CN-bearing stereogenic center, highlighting the potential of such compounds in green chemistry applications (Jimenez et al., 2019).
2. Cytotoxic Agents in Cancer Research
Another research focused on the development of a series of 2-phenylacrylamides, including furan-based compounds, as broad-spectrum cytotoxic agents against various cancer cell lines. This highlights the potential therapeutic application of such compounds in oncology (Tarleton et al., 2013).
3. Metal Chelation Properties
Studies on transition metal chelates derived from benzofuran-based compounds, including oxadiazole combined molecules, have been conducted to evaluate their chelating properties. This demonstrates the relevance of furan derivatives in metal chelation studies (Varde & Acharya, 2017).
4. Potential Antiviral Applications
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, a similar compound, was found to suppress the enzymatic activities of SARS coronavirus helicase. This suggests a potential application in developing antiviral agents, especially against coronaviruses (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-10-9-12(18-15-10)6-7-14-13(16)5-4-11-3-2-8-17-11/h2-5,8-9H,6-7H2,1H3,(H,14,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAGBLLXATYFNP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

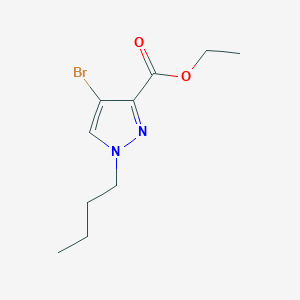
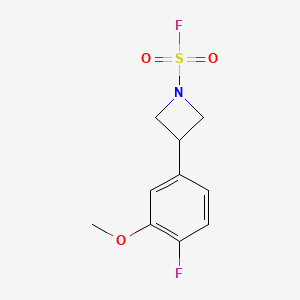
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2491838.png)
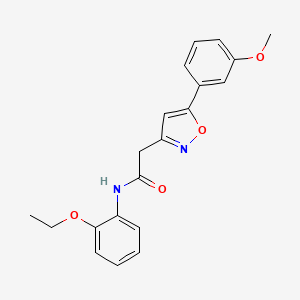
![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)
![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)
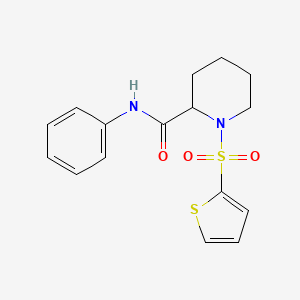
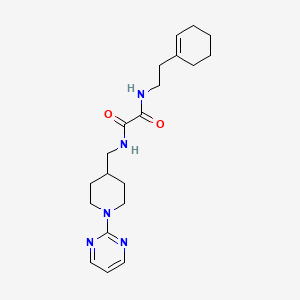
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)